molecular formula C4F8O B1598572 Octafluoro-2-butanone CAS No. 337-20-2

Octafluoro-2-butanone

Cat. No.: B1598572
CAS No.: 337-20-2
M. Wt: 216.03 g/mol
InChI Key: QJPLLYVRTUXAHZ-UHFFFAOYSA-N
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Description

Octafluoro-2-butanone, also known as perfluoro-2-butanone, is a fluorinated ketone with the molecular formula C4F8O and a molecular weight of 216.03 g/mol. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Mechanism of Action

Target of Action

Octafluoro-2-butanone, also known as Perfluoro-2-butanone , is primarily used as a reactant in the synthesis of 2,3-bis(perfluoroalkyl)quinoxalines . The primary targets of this compound are therefore the reactants involved in these synthesis reactions.

Biochemical Pathways

It is known to be involved in the synthesis of 2,3-bis(perfluoroalkyl)quinoxalines , suggesting it may play a role in the biochemical pathways related to the synthesis and metabolism of these compounds.

Result of Action

The primary result of this compound’s action is the formation of 2,3-bis(perfluoroalkyl)quinoxalines . These are complex organic compounds with potential applications in various fields. The specific molecular and cellular effects would depend on the nature of these compounds and their interactions with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: Octafluoro-2-butanone can be synthesized through several methods, including the fluorination of precursor ketones. One common approach involves the reaction of hexafluoroacetone with a suitable fluorinating agent under controlled conditions. The reaction typically requires a strong fluorinating agent, such as elemental fluorine or xenon difluoride, and is conducted at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch processes. These methods ensure consistent quality and yield while maintaining safety standards. The choice of production method depends on factors such as the desired scale, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: Octafluoro-2-butanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride are used to oxidize this compound to produce fluorinated carboxylic acids.

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or other strong reducing agents to yield fluorinated alcohols.

  • Substitution: Nucleophilic substitution reactions involve the use of nucleophiles such as alkoxides or amines to replace fluorine atoms in the compound.

Major Products Formed:

  • Fluorinated Carboxylic Acids: Resulting from oxidation reactions.

  • Fluorinated Alcohols: Produced through reduction reactions.

  • Substituted Fluorinated Compounds: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Octafluoro-2-butanone is widely used in scientific research due to its unique properties. It serves as a building block in organic synthesis, a solvent in chemical reactions, and a reagent in various analytical techniques. Its applications extend to fields such as chemistry, biology, medicine, and industry.

  • Chemistry: Used as a solvent and reagent in organic synthesis and fluorination reactions.

  • Biology: Employed in the study of biological membranes and fluorinated biomolecules.

  • Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

  • Industry: Utilized in the production of fluorinated polymers and materials with enhanced chemical resistance.

Comparison with Similar Compounds

  • Hexafluoroacetone: A simpler fluorinated ketone with fewer fluorine atoms.

  • Perfluorobutanoic Acid: A fluorinated carboxylic acid derived from octafluoro-2-butanone through oxidation.

Properties

IUPAC Name

1,1,1,3,3,4,4,4-octafluorobutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F8O/c5-2(6,4(10,11)12)1(13)3(7,8)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPLLYVRTUXAHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392395
Record name Perfluoro-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337-20-2
Record name Perfluoro-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 337-20-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1341 g of sec-butyl acetate was fluorinated using essentially the same procedure as described in U.S. Pat. No. 5,488,142 (Fall et al.). The resulting perfluorinated ester (688 g) was isolated from the reaction mixture by fractionation. The ester was then decomposed according to the method described by Moore in U.S. Pat. No. 5,466,877 wherein the ester was added dropwise to a 1-liter, 3-neck flask equipped with a magnetic stirrer, dry ice condenser and temperature probe containing 0.5 mL of pyridine. The pot temperature was maintained at about −10° C., during which time the conversion to the ketone occurred. The gaseous ketone product was fractionated to give 435 g. of 1,1,1,3,3,4,4,4-octafluoro-butan-2-one, having a boiling point of 0° C., with purity of 99.7% as determined by gas chromatography and mass spectroscopy.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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